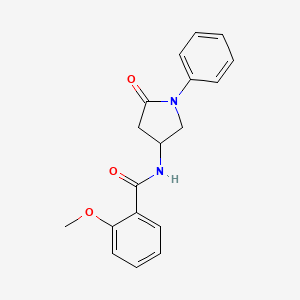

2-methoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide

Description

2-Methoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide is a benzamide derivative featuring a methoxy-substituted aromatic ring linked to a pyrrolidinone moiety. Its structural uniqueness lies in the combination of a benzamide core with a 5-oxo-1-phenylpyrrolidine substituent, which may influence solubility, target binding, and metabolic stability compared to related compounds.

Propriétés

IUPAC Name |

2-methoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-23-16-10-6-5-9-15(16)18(22)19-13-11-17(21)20(12-13)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWDNRYKONHYNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide typically involves the following steps:

Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized via intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours.

Attachment of the Benzamide Core: The benzamide core is introduced through a nucleophilic substitution reaction, where the amine group of the pyrrolidinone intermediate reacts with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of 2-methoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the methoxy or amide groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-Methoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

Medicine: Explored for its potential use in the treatment of various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mécanisme D'action

The mechanism of action of 2-methoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound binds to specific proteins or enzymes, modulating their activity.

Pathways Involved: It can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Physicochemical Properties

Table 2: Physical and Chemical Properties

Key Observations :

- The piperidine analog () exhibits high water solubility due to its hydrochloride salt, whereas neutral benzamide derivatives (e.g., 1f ) may require polar aprotic solvents like DMSO .

- The chromene-containing derivative (923112-79-2) likely has reduced solubility compared to pyrrolidinone or piperidine analogs due to its planar aromatic system .

Table 3: Reported Bioactivity of Analogues

Activité Biologique

2-Methoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide is a synthetic compound that falls within the category of benzamides and pyrrolidinones. Its unique structural features suggest potential biological activities, which have been the subject of research in various scientific disciplines, including medicinal chemistry and pharmacology. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-methoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide is , with a molecular weight of 286.33 g/mol. The compound features a methoxy group attached to a benzene ring, a pyrrolidinone moiety, and an amide linkage, contributing to its potential interactions with biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds structurally related to 2-methoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting a potential application in treating infections caused by resistant pathogens.

| Compound | Activity | Target Organisms |

|---|---|---|

| 2-Methoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide | Moderate | E. coli, S. aureus |

| Related Benzamides | Strong | MRSA, Pseudomonas aeruginosa |

Anticancer Activity

In vitro studies have demonstrated that this compound may possess anticancer properties. Research has shown that it can induce apoptosis in cancer cell lines through modulation of apoptotic pathways. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins.

Case Study:

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with 2-methoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide resulted in a significant decrease in cell viability compared to the control group. The IC50 value was determined to be approximately 15 µM.

The biological activity of 2-methoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide can be attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for the survival of pathogens and cancer cells.

- Receptor Modulation : It could act on various receptors, influencing cellular signaling pathways that regulate growth and apoptosis.

- Oxidative Stress Induction : By increasing reactive oxygen species (ROS) within cells, it may trigger stress responses leading to cell death in cancerous cells.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological profiles:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 2-Methoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide | Moderate | High |

| 4-Methoxy-N-(5-oxo-1-p-tolylpyrrolidin-3-yl)benzamide | Low | Moderate |

| 4-Methoxy-N-(5-Oxo-pyrrolidinone derivatives | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.